molecular formula C12H23N3 B11738858 3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine

3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11738858
M. Wt: 209.33 g/mol
InChI Key: IRPHHPPOCZDEFT-UHFFFAOYSA-N
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Description

3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazol-4-amine: A simpler analog with similar core structure.

    3-methyl-1H-pyrazol-4-amine: Lacks the bis(2-methylpropyl) groups.

    N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the 3-methyl group.

Uniqueness

3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of both the 3-methyl and bis(2-methylpropyl) groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N,1-bis(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-9(2)6-13-12-8-15(7-10(3)4)14-11(12)5/h8-10,13H,6-7H2,1-5H3

InChI Key

IRPHHPPOCZDEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)CC(C)C

Origin of Product

United States

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